molecular formula C25H33N3O2 B2906748 N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide CAS No. 922558-84-7

N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide

Cat. No. B2906748
CAS RN: 922558-84-7
M. Wt: 407.558
InChI Key: QLDBZRDPLLKMCB-UHFFFAOYSA-N
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Description

N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide, also known as MIPEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MIPEP belongs to the class of compounds known as peptidomimetics and has been shown to have a variety of biological effects, including anti-inflammatory and anti-cancer properties.

Scientific Research Applications

N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide has been the subject of extensive scientific research due to its potential therapeutic applications. One area of research has focused on the anti-inflammatory properties of N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide. Studies have shown that N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide can inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of a variety of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Another area of research has focused on the anti-cancer properties of N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide. Studies have shown that N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide can induce apoptosis (programmed cell death) in cancer cells, which makes it a promising candidate for the development of novel cancer therapies.

Mechanism of Action

The mechanism of action of N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways involved in inflammation and cancer. N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide has also been shown to inhibit the activity of the protein kinase Akt, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide has been shown to have antioxidant activity, which may contribute to its therapeutic effects. N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide has also been shown to have analgesic (pain-relieving) properties, which makes it a promising candidate for the development of novel pain medications.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for targeted inhibition of these pathways without affecting other cellular processes. However, one limitation of using N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide in lab experiments is its complex synthesis method, which may limit its availability for researchers.

Future Directions

There are several future directions for research on N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide. One area of research could focus on the development of novel N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide derivatives with improved efficacy and specificity for certain enzymes and signaling pathways. Another area of research could focus on the development of N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide as a therapeutic agent for the treatment of specific diseases, such as rheumatoid arthritis and cancer. Finally, additional research could be conducted to further elucidate the mechanism of action of N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide and its biochemical and physiological effects.

Synthesis Methods

The synthesis of N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide involves a multi-step process that requires expertise in organic chemistry. The first step involves the synthesis of the intermediate compound N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-bromoacetamide. This intermediate is then reacted with o-toluidine to produce the final product, N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide. The synthesis of N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide is a complex process that requires careful optimization of reaction conditions to obtain high yields of the desired product.

properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O2/c1-19-8-4-5-9-24(19)30-18-25(29)26-17-23(28-13-6-3-7-14-28)20-10-11-22-21(16-20)12-15-27(22)2/h4-5,8-11,16,23H,3,6-7,12-15,17-18H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDBZRDPLLKMCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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